molecular formula C6H2Cl2F3N B150209 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS No. 69045-84-7

2,3-Dichloro-5-(trifluoromethyl)pyridine

Cat. No.: B150209
CAS No.: 69045-84-7
M. Wt: 215.98 g/mol
InChI Key: ABNQGNFVSFKJGI-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .

Scientific Research Applications

2,3-Dichloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed or inhaled, may cause an allergic skin reaction, and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Many novel applications of TFMP are expected to be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-(trifluoromethyl)pyridine can be synthesized through multiple routes. One common method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the conversion of nicotinic acid to this compound using phosphorus pentachloride in a Teflon autoclave at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. The choice of method depends on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Difluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2,3-Dichloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of certain agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQGNFVSFKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074080
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
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Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pyridine, 2,3-dichloro-5-(trifluoromethyl)-
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CAS No.

69045-84-7
Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
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Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
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Record name Pyridine, 2,3-dichloro-5-(trifluoromethyl)-
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Record name 2,3-Dichloro-5-(trifluoromethyl)pyridine
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Record name 2,3-dichloro-5-trifluoromethylpyridine
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Record name Pyridine, 2,3-dichloro-5-(trifluoromethyl)
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Record name 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

The process according to claim 1 wherein 2-chloro-5-trifluoromethylpyridine or 2,6-dichloro-5-trifluoromethylpyridine is used as the 5-trifluoromethylpyridine derivative to produce 2,3-dichloro-5-trifluoromethylpyridine or 2,3,6-trichloro-5-trifluoromethylpyridine, respectively, as the 3-chloro-5-trifluoromethylpyridine derivative.
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Synthesis routes and methods II

Procedure details

A 45 milliliter (ml) Teflon®-lined Parr bomb, which was equipped with a pressure gauge, rupture disk and needle valve, was charged with 2 grams (g) of 3-chloro-2-fluoro-5-trifluoromethylpyridine and then pressurized with anhydrous HCl to 200 psig. The bomb was placed in a heated rocker and kept at 110° C. for 20 hours. The maximum pressure was 220 psig. The bomb was removed from the heater and allowed to cool to room temperature, at which time it was placed in an ice bath. The bomb was vented to a caustic scrubber and 2.5 g of a light tan liquid consisting of HF and 84.3% 2,3-dichloro-5-trifluoromethylpyridine (by wt.). This represents a 97.7% yield of 2,3-dichloro-5-trifluoromethylpyridine (by wt.) with 0.4% of 3-chloro-2-fluoro-5-trifluoromethylpyridine remaining. No additional products were observed by analysis with gas chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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